molecular formula C5H8N2O B12822545 (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one

Cat. No.: B12822545
M. Wt: 112.13 g/mol
InChI Key: QNXBWPAFCHPJMM-QWWZWVQMSA-N
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Description

(1R,4R)-2,5-Diazabicyclo[221]heptan-3-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form different products.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The nitrogen atoms can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the nitrogen atoms, leading to a diverse array of products.

Scientific Research Applications

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Similar structure but lacks the ketone group.

    Bicyclo[2.2.1]heptane: Similar bicyclic structure but lacks nitrogen atoms.

Uniqueness

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one is unique due to the presence of both nitrogen atoms and a ketone group within its bicyclic structure. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C5H8N2O/c8-5-4-1-3(7-5)2-6-4/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1

InChI Key

QNXBWPAFCHPJMM-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1C(=O)N2

Canonical SMILES

C1C2CNC1C(=O)N2

Origin of Product

United States

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